
Vecabrutinib IC50 determination BTK ITK kinase

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vecabrutinib

CAS No.: 1510829-06-7

Cat. No.: S546650

Get Quote

Quantitative Activity Profile of Vecabrutinib

The table below summarizes the key quantitative data on Vecabrutinib's inhibitory activity.

Kinase
Target

Assay Type Assay Description Value Parameter Reference

BTK
(Human)

Biochemical Inhibition of phosphorylation of a
fluorescein-labeled peptide by

active BTK enzyme

0.73
nM

IC50 [1]

BTK
(Human)

Biochemical Recombinant kinase assay (WT

BTK)

4.6 nM IC50 [2] [3]

BTK
(Human)

Biochemical Recombinant kinase assay

(C481S Mutant BTK)

1.1 nM IC50 [2] [3]

BTK
(Human)

Cellular

(Whole Blood)

Inhibition of BTK phosphorylation

(pBTK) in human whole blood

50 nM Avg. IC50 [2] [3]

BTK
(Human)

Cellular Inhibition of BTK phosphorylation

in Ramos Burkitt lymphoma cells

13 ± 6

nM

IC50 [2]

ITK
(Human)

Biochemical Not Specified 24 nM IC50 [3]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 8 Tech Support

https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://www.smolecule.com/products/s546650?utm_src=pdf-interest
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://www.guidetomalariapharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=10231
https://haematologica.org/article/view/10398
https://www.medchemexpress.com/Vecabrutinib.html?srsltid=AfmBOoql9XwvOVnsoe5pxZ0oOhtlviSzwzPQuD7FfL2VI32DhLPtGQ-f
https://haematologica.org/article/view/10398
https://www.medchemexpress.com/Vecabrutinib.html?srsltid=AfmBOoql9XwvOVnsoe5pxZ0oOhtlviSzwzPQuD7FfL2VI32DhLPtGQ-f
https://haematologica.org/article/view/10398
https://www.medchemexpress.com/Vecabrutinib.html?srsltid=AfmBOoql9XwvOVnsoe5pxZ0oOhtlviSzwzPQuD7FfL2VI32DhLPtGQ-f
https://haematologica.org/article/view/10398
https://www.medchemexpress.com/Vecabrutinib.html?srsltid=AfmBOoql9XwvOVnsoe5pxZ0oOhtlviSzwzPQuD7FfL2VI32DhLPtGQ-f
https://www.smolecule.com/products/s546650?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Kinase
Target

Assay Type Assay Description Value Parameter Reference

BTK
(Human)

Binding Direct binding affinity

measurement

0.3 nM Kd [3]

ITK
(Human)

Binding Direct binding affinity

measurement

2.2 nM Kd [3]

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to characterize Vecabrutinib.

Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀)

This protocol determines the concentration at which Vecabrutinib inhibits 50% of BTK kinase activity in a

cell-free system [2] [4] [1].

Principle: A fluorescence resonance energy transfer (FRET)-based assay (e.g., Z'-LYTE) measures
the inhibition of BTK-mediated phosphorylation of a synthetic peptide.

Materials:
Recombinant human BTK enzyme

Fluorescein-labeled peptide substrate (e.g., polyGAT)
ATP

Vecabrutinib (serial dilutions in DMSO)
Assay buffer

Black 384-well plates
FRET-compatible microplate reader

Procedure:
In a 384-well plate, combine BTK enzyme, the peptide substrate, ATP, and Vecabrutinib at

varying concentrations.
Incubate the reaction mixture for 1 hour at room temperature to allow the kinase reaction to

proceed.
Add a "Development Reagent" that contains a site-specific protease. This protease cleaves

only the non-phosphorylated peptide, disrupting the FRET signal.
Incubate for an additional hour.
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Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) using a

plate reader.
Calculate the ratio of the two emissions for each well. The ratio is correlated with the extent of

phosphorylation.
Plot the percentage of inhibition against the log of Vecabrutinib concentration and fit a dose-

response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement in Whole Blood (pBTK
IC₅₀)

This assay evaluates Vecabrutinib's ability to inhibit BTK phosphorylation in a physiologically relevant

environment [2].

Principle: Fresh human whole blood is treated with the inhibitor, and the level of phosphorylated BTK
(pBTK) in B cells is measured via immunoblotting or flow cytometry to determine functional IC₅₀.

Materials:
Fresh whole blood from healthy donors

Vecabrutinib (serial dilutions in DMSO)
Stimulus (e.g., anti-IgM to activate BCR signaling)

Lysis buffer with phosphatase and protease inhibitors
Antibodies for pBTK (e.g., pY223) and total BTK

Equipment for SDS-PAGE and Western Blot
Procedure:

Aliquot fresh whole blood and pre-treat with Vecabrutinib at various concentrations for a
predetermined time (e.g., 1-2 hours).

Stimulate B cells by adding an agent like anti-IgM to activate the BCR pathway and induce BTK
phosphorylation.

Lyse the cells to extract proteins.
Separate the proteins by SDS-PAGE and transfer to a membrane.

Probe the membrane with antibodies against phosphorylated BTK and total BTK (for loading
control).

Quantify the band intensity of pBTK, normalize it to total BTK, and plot the percentage of
inhibition versus Vecabrutinib concentration to calculate the cellular IC₅₀.

Protocol 3: Analysis of Downstream Signaling (PLCγ2
Phosphorylation)

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 8 Tech Support

https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://haematologica.org/article/view/10398
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://www.smolecule.com/products/s546650?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


This method assesses the functional consequence of BTK inhibition on its direct downstream substrate [2].

Principle: Inhibition of BTK prevents phosphorylation of Phospholipase C gamma 2 (PLCγ2). This is
measured in a B-cell line after BCR stimulation.

Materials:
B-cell line (e.g., Ramos Burkitt lymphoma cells or MEC-1 CLL cells)

Vecabrutinib
Cell culture medium

Stimulus (e.g., anti-IgM)
Lysis buffer

Antibodies for pPLCγ2 and total PLCγ2
Procedure:

Culture cells and pre-incubate with Vecabrutinib for 1-2 hours.
Stimulate cells with anti-IgM to activate the BCR pathway.

Lyse the cells and collect protein extracts.
Perform Western blot analysis as described in Protocol 2, using antibodies specific for

phosphorylated PLCγ2 and total PLCγ2.
The reduction in pPLCγ2 levels is a direct indicator of effective BTK pathway inhibition.

BTK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the points where

Vecabrutinib acts.
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Diagram Title: BCR Signaling and Vecabrutinib Inhibition Mechanism

As shown in the diagram, upon BCR engagement by antigen, the kinases LYN and SYK are activated. This

leads to the production of PIP3 by PI3K, which recruits BTK to the cell membrane. SYK also

phosphorylates BTK at tyrosine 551 (Y551), a key step in its activation. Fully active BTK then

phosphorylates and activates PLCγ2. Vecabrutinib acts by reversibly binding to BTK, inhibiting its

kinase activity and thereby preventing the downstream activation of PLCγ2 and the subsequent

calcium flux and activation of transcription factors (like NF-κB and NFAT) that drive B-cell

proliferation and survival [5] [6] [7].

Research Implications and Notes

Mutant BTK Inhibition: A key characteristic of Vecabrutinib is its non-covalent (reversible)
binding mechanism. This allows it to inhibit both wild-type BTK and the C481S mutant BTK, which

confers resistance to covalent inhibitors like ibrutinib [2] [8].
Residence Time Consideration: While potent, the short residence time of Vecabrutinib (~15

minutes) on BTK has been suggested as a potential factor in its limited clinical efficacy observed in
some trials compared to other reversible inhibitors with longer residence times [8].

Specificity Profile: Beyond BTK and ITK, biochemical profiling against a panel of 234 kinases
showed Vecabrutinib has an IC₅₀ < 100 nM for only seven kinases, indicating high selectivity [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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